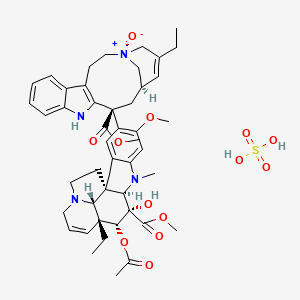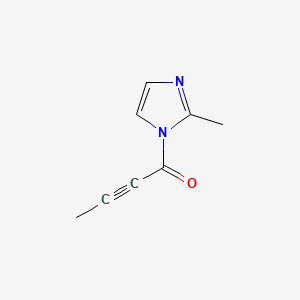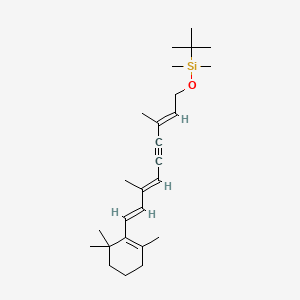
O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is a synthetic derivative of retinol, commonly used in biochemical research. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group and a didehydro retinol backbone. The compound is primarily utilized for its stability and reactivity in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol typically involves the protection of retinol with a TBDMS group. The process begins with the reaction of retinol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to retinol or other reduced forms.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve fluoride sources like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of retinol, depending on the specific reagents and conditions used .
Scientific Research Applications
O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in studies of retinoid metabolism and function.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of high-value chemicals and materials.
Mechanism of Action
The mechanism of action of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol involves its interaction with specific molecular targets and pathways. The TBDMS group provides stability, allowing the compound to participate in various biochemical reactions without rapid degradation. The didehydro retinol backbone interacts with retinoid receptors and enzymes, influencing cellular processes such as gene expression and cell differentiation .
Comparison with Similar Compounds
Similar Compounds
Retinol: The parent compound, less stable but more biologically active.
Retinal: An oxidized form of retinol, involved in vision.
Retinoic Acid: A metabolite of retinol, crucial for gene regulation.
Uniqueness
O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is unique due to its enhanced stability provided by the TBDMS group, making it suitable for various synthetic and research applications where other retinoids may be too reactive or unstable .
Properties
IUPAC Name |
tert-butyl-[(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-ynoxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h13,16-18H,12,15,19-20H2,1-10H3/b17-16+,21-13+,22-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKSMNLDOXYCJ-PMCBPKONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO[Si](C)(C)C(C)(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO[Si](C)(C)C(C)(C)C)/C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747261 |
Source


|
| Record name | O~15~-[tert-Butyl(dimethyl)silyl]-11,12-didehydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210700-51-9 |
Source


|
| Record name | O~15~-[tert-Butyl(dimethyl)silyl]-11,12-didehydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
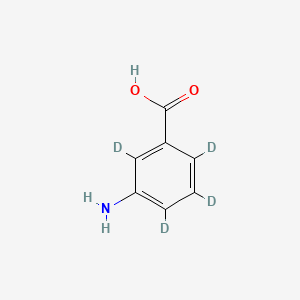
![1,3-Dioxane,4,6-dimethyl-2-(1-methylethyl)-,[4S-(2alpha,4alpha,6bta)]-(9CI)](/img/new.no-structure.jpg)
![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)
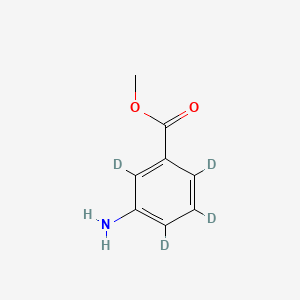



![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)
